molecular formula C15H11FN2O B11860246 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one CAS No. 194466-78-9

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11860246
CAS No.: 194466-78-9
M. Wt: 254.26 g/mol
InChI Key: AMJPGRQDFBNSON-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one is a chemical compound of significant interest in medicinal chemistry and anticancer research. It belongs to the 2-arylnaphthyridin-4-one (AN) class of compounds, which have been extensively studied for their potent biological activities . Research indicates that this structural class demonstrates promising cytotoxicity against various human cancer cell lines, including HL-60 leukemia, Hep3B hepatoma, and NCI-H460 non-small cell lung cancer cells . The core 1,8-naphthyridine scaffold is known for its ability to interact with biological targets such as DNA, with some derivatives acting as DNA intercalators, leading to the inhibition of DNA duplication and transcription, and ultimately suppressing cancer cell growth . The specific substitution pattern on this compound, featuring a 3-fluorophenyl group at the 2-position and a methyl group at the 6-position, is designed to optimize its antitumor properties and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

194466-78-9

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-methyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C15H11FN2O/c1-9-5-12-14(19)7-13(18-15(12)17-8-9)10-3-2-4-11(16)6-10/h2-8H,1H3,(H,17,18,19)

InChI Key

AMJPGRQDFBNSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=CC2=O)C3=CC(=CC=C3)F)N=C1

Origin of Product

United States

Preparation Methods

Alkylation of Naphthyridinone Intermediates

A microwave-enhanced route alkylates 1,2-dihydro-3-(3-fluorophenyl)-1,8-naphthyridin-2-one (1 ) with ethyl chloroacetate in DMF using anhydrous K2CO3 (Scheme 2). Irradiation at 400W for 4.5 minutes (30-second intervals) produces ethyl 2-[3-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-1-yl]acetate (2 ) in 88% yield. Hydrazide formation via reflux with hydrazine hydrate (4 hours) yields 2-[3-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-1-yl]acetohydrazide (3 ) (92% yield).

Solid-State Oxidative Cyclization

Hydrazide 3 reacts with aryl aldehydes (e.g., benzaldehyde) in the presence of FeCl3·6H2O under solvent-free grinding conditions (7 minutes, room temperature) to form 1-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-fluorophenyl)-1,2-dihydro-1,8-naphthyridin-2-ones (5a–e ). This method achieves 85% yield for 5a (Ar = phenyl) with minimal purification.

Advantages :

  • Reaction time : 7 minutes vs. 6–8 hours for conventional heating.

  • Eco-friendly : Eliminates solvent use, reducing waste.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Time Ref.
Cyclocondensation3-Fluorophenyl ethanonePPA cyclization, 350°C rear75%8–10 hours
Microwave alkylation1,2-DihydronaphthyridinoneMW irradiation, FeCl3 grind85%15 minutes

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The 1,8-naphthyridine scaffold forms preferentially due to:

  • Electronic effects : Electron-withdrawing 3-fluorophenyl group directs cyclization to the meta position.

  • Steric factors : Methyl at C6 minimizes steric clash during ring closure.

Byproduct Mitigation

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 3:7) removes 1,5- and 1,6-naphthyridine isomers.

  • Crystallization : Ethanol recrystallization enhances purity to >98%.

Scalability and Industrial Considerations

Large-Scale Adaptations

  • PPA cyclization : Requires corrosion-resistant reactors (e.g., Hastelloy C-276) for high-temperature steps.

  • Microwave reactors : Continuous-flow systems enable kilogram-scale production with 70% yield.

Cost Analysis

  • FeCl3·6H2O : $0.50/g vs. $4.00/g for Pd catalysts, making solid-state oxidation economically viable .

Chemical Reactions Analysis

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It is often used as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

HKL-1 (2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one)

  • Substituents : 3-Methoxyphenyl (position 2), methyl (position 5).
  • Activity : Potent antimitotic agent inducing G2/M arrest and mitotic catastrophe in HL-60 leukemia cells via tubulin inhibition .
  • Comparison: The target compound replaces the 5-methyl with a 6-methyl group and substitutes methoxy with fluorine. The shifted methyl group could alter steric interactions with tubulin or other targets .

3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one Derivatives (e.g., 6e, 6h)

  • Substituents : Oxadiazole ring (position 3), variable groups (e.g., 4-chlorophenyl at position 6).
  • Activity : Cisplatin sensitizers targeting the ATR/CHK1 pathway, reducing DNA repair capacity in HCT116 colorectal cancer cells .
  • Comparison : The target compound lacks the oxadiazole moiety, which in 6e/6h facilitates hydrogen bonding with ATR’s Val170, Glu168, and Tyr153. This suggests divergent mechanisms: the target compound may instead rely on its fluorophenyl group for interactions with tubulin or other kinases .

7-Methyl-3-(Morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (Compound 2c)

  • Substituents: Phenyl (position 2), morpholinomethyl (position 3), methyl (position 7).
  • Activity: Exhibits inhibitory activity (unspecified), with the morpholinomethyl group enhancing hydrophilicity .

Substituent Effects on Pharmacokinetics

  • Fluorine vs.
  • Methyl Position : A 6-methyl group (target) vs. 5-methyl (HKL-1) may alter the molecule’s conformation, affecting interactions with tubulin’s colchicine binding site .
  • Oxadiazole Absence : The lack of an oxadiazole ring in the target compound suggests reduced hydrogen-bonding capacity compared to 6e/6h, possibly limiting ATR/CHK1 targeting .

Biological Activity

The compound 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The chemical structure of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be represented as follows:

C15H12FN2O\text{C}_{15}\text{H}_{12}\text{F}\text{N}_2\text{O}

This structure features a fluorophenyl group and a naphthyridine core, which are crucial for its biological interactions.

Anticancer Activity

Recent research has indicated that derivatives of naphthyridine, including 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at specific phases (G0/G1 and G2) in human leukemia cells .
  • Apoptosis Induction : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors .

Table 1 summarizes the anticancer activity of naphthyridine derivatives:

CompoundCancer TypeIC50 (µM)Mechanism
2-(3-Fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-oneHeLa7.0Apoptosis induction
2-(3-Fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-oneMDA-MB-2315.5Cell cycle arrest
Canthin-6-oneKasumi-17.0Apoptosis and necrosis

Antimicrobial Activity

Naphthyridine derivatives have shown promising antimicrobial properties. For instance, studies indicate that they possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Case Studies

A notable study investigated the effects of various naphthyridine derivatives on cancer cells. The results showed that compounds similar to 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one significantly inhibited cell proliferation in multiple cancer types, including breast and colorectal cancers. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

Q & A

Q. Basic

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–8.5 ppm for fluorophenyl) and carbonyl signals (δ ~165–175 ppm) .
    • IR Spectroscopy : Confirm C=O stretches (~1680 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) by monitoring residual solvents or byproducts .

What strategies are effective for resolving contradictions in biological activity data across studies?

Advanced
Discrepancies in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using MTT assays with controlled oxygen levels and serum concentrations .
  • Solubility Factors : Use DMSO/water co-solvents to maintain compound stability and avoid aggregation artifacts .
  • Metabolic Interference : Validate target engagement via Western blotting or enzymatic assays to rule off-target effects .

How can structure-activity relationship (SAR) studies guide the modification of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one for enhanced potency?

Q. Advanced

  • Substituent Effects :
    • Fluorophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic enzyme pockets .
    • Methyl Group (C6) : Replace with bulkier alkyl chains (e.g., ethyl) to improve metabolic stability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or kinase domains .

What methodologies are used to evaluate the compound’s potential as a cisplatin sensitizer in cancer therapy?

Q. Advanced

  • Synergy Assays : Co-administer with cisplatin in ovarian (A2780) or lung (A549) cancer cells, and calculate combination indices (CI) via Chou-Talalay analysis .
  • Mechanistic Studies :
    • Measure reactive oxygen species (ROS) generation via flow cytometry.
    • Assess DNA damage via γ-H2AX immunofluorescence .

How can researchers address poor aqueous solubility during in vivo studies?

Q. Basic

  • Formulation Strategies : Use nanoemulsions or liposomal encapsulation to enhance bioavailability .
  • Prodrug Design : Introduce phosphate or ester groups at the 4-oxo position for hydrolytic activation in physiological conditions .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. Basic

  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Purification : Use flash chromatography with anhydrous solvents (e.g., dichloromethane:methanol gradients) .

How do fluorinated substituents influence the compound’s pharmacokinetic profile?

Q. Advanced

  • Metabolic Stability : The 3-fluorophenyl group reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂). Validate via liver microsome assays .
  • Membrane Permeability : Fluorination enhances logP (lipophilicity), measured via shake-flask or HPLC logD₇.₄ methods .

What computational tools can predict off-target interactions of this compound?

Q. Advanced

  • Pharmacophore Screening : Use Schrödinger’s Phase or MOE to identify potential off-targets (e.g., kinases, GPCRs) .
  • Machine Learning : Train models on ChEMBL datasets to forecast toxicity risks (e.g., hERG inhibition) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

  • CRISPR Screening : Knock out putative targets (e.g., DNA repair genes) in isogenic cell lines to assess resistance .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed pathways post-treatment .

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